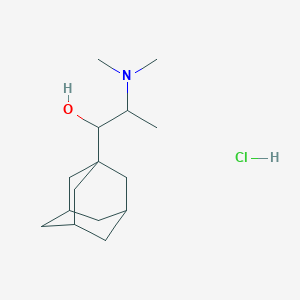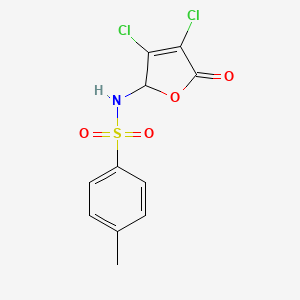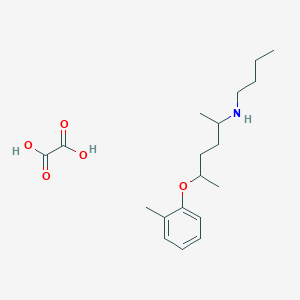![molecular formula C20H19N3OS B5211742 N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5211742.png)
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide, also known as PPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PPTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibitors like N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide have been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been studied for its potential anti-cancer properties, as PTP1B is overexpressed in many types of cancer cells.
Wirkmechanismus
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate proteins, leading to decreased insulin signaling and glucose uptake. Inhibition of PTP1B by N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide leads to increased insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has been shown to have off-target effects on other proteins, which may limit its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide is a potent and selective inhibitor of PTP1B, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has off-target effects on other proteins, which may complicate data interpretation. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide has poor solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide should focus on developing more potent and selective inhibitors of PTP1B that have fewer off-target effects. Additionally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in clinical trials to determine their safety and efficacy in treating type 2 diabetes and obesity. Finally, N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide and other PTP1B inhibitors should be studied in combination with other anti-diabetic and anti-obesity drugs to determine their potential synergistic effects.
Synthesemethoden
N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide can be synthesized using a multistep synthetic route that involves the reaction of 4-chloro-6-phenylpyrimidine with thiourea to form 6-phenyl-4-pyrimidinylthiourea. This intermediate is then reacted with 2-bromo-N-phenylbutanamide to form N-phenyl-2-[(6-phenyl-4-pyrimidinyl)thio]butanamide. The final product is obtained after purification and characterization using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-phenyl-2-(6-phenylpyrimidin-4-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-18(20(24)23-16-11-7-4-8-12-16)25-19-13-17(21-14-22-19)15-9-5-3-6-10-15/h3-14,18H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRGZQPZJXHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5211659.png)


![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5211691.png)

![1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5211718.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5211724.png)
![2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5211727.png)
![(4-{1,3-bis[4-(dimethylamino)benzyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B5211735.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5211737.png)
![ethyl 1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5211749.png)


